3-(Piperidin-4-yl)pyridine hydrochloride
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Overview
Description
3-(Piperidin-4-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(piperidin-4-yl)pyridine hydrochloride, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to exhibit a wide variety of biological activities . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it may have specific stability and solubility characteristics .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers , suggesting that they may have similar effects.
Action Environment
The compound is stored in a refrigerator , suggesting that temperature may be an important factor in its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be rapidly conjugated with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it a basic building block for making protein degrader libraries .
Molecular Mechanism
It is known that it can be used for the development of Thalidomide based PROTACs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction environments to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
3-(Piperidin-4-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-(Piperidin-4-yl)pyridine hydrochloride is similar to other piperidine and pyridine derivatives, but it has unique properties that distinguish it from these compounds. Some similar compounds include:
Piperidine derivatives
Pyridine derivatives
Other 4-aryl piperidine compounds
These compounds share structural similarities but may differ in their biological activities and applications.
Biological Activity
3-(Piperidin-4-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a piperidine moiety at the 3-position. Its molecular formula is C11H16ClN, with a molecular weight of approximately 198.69 g/mol. The presence of both the piperidine and pyridine rings suggests potential interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the pharmacological context. Below are some key areas of activity:
- Neurotransmitter Modulation : The compound has been studied for its ability to influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly against specific cancer cell lines.
- Antimicrobial Activity : There is emerging evidence supporting its efficacy against various microbial strains.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the central nervous system and other tissues. The piperidine moiety enhances its binding affinity to neurotransmitter receptors, which may modulate synaptic transmission and influence various physiological processes.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Neurotransmitter Effects : A study demonstrated that compounds similar to this compound showed increased binding affinity to dopamine receptors, suggesting potential applications in treating Parkinson's disease .
- Anticancer Activity Assessment : In vitro tests indicated that derivatives of this compound exhibited cytotoxic effects on ovarian cancer cell lines, with IC50 values indicating moderate potency .
Comparison of Biological Activities
Structure-Activity Relationship (SAR)
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
This compound | Piperidine ring at 3-position | Potential CNS effects |
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride | Methoxy substitution | Enhanced solubility |
3-Chloro-2-(piperidin-4-yl)methoxy-pyridine hydrochloride | Chloro substituent | Varies from parent compound |
Properties
IUPAC Name |
3-piperidin-4-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBALAFIFDKQHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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